![molecular formula C24H19ClFN3O4 B2636494 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 932321-48-7](/img/structure/B2636494.png)
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
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Description
2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H19ClFN3O4 and its molecular weight is 467.88. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Degradation of Pollutants
Research indicates the use of redox mediators to enhance the degradation efficiency of recalcitrant organic compounds in wastewater by enzymatic treatments. Enzymes such as laccases, peroxidases, and others have shown potential in the presence of redox mediators like 1-hydroxybenzotriazole and anthraquinone-2,6-disulfonic acid to degrade pollutants. This approach could be relevant for compounds similar to the one mentioned, emphasizing the potential application in environmental remediation efforts (Husain & Husain, 2007).
Biological Effects of Related Compounds
The biological effects and potential toxicity of compounds structurally related to acetamides and formamides have been studied, with findings suggesting variations in biological responses among these compounds. This research helps understand the toxicological profiles and safety considerations necessary for the use of new chemical entities in various applications (Kennedy, 2001).
Analytical and Toxicological Assessments
Investigations into the analytical methods for determining antioxidant activity and toxicodynamic aspects of commonly used drugs like acetaminophen offer insights into the methodologies that could be applied for assessing the properties and safety profiles of new compounds. These studies underline the importance of understanding both the beneficial and adverse effects of chemical entities (Munteanu & Apetrei, 2021); (Franco & Malonn, 2021).
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFN3O4/c1-32-16-10-15(11-17(12-16)33-2)27-22(30)13-29-21-8-7-14(25)9-19(21)23(28-24(29)31)18-5-3-4-6-20(18)26/h3-12H,13H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRSYGAGKOEWJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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